1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one
Description
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring and a 2,4-difluorophenyl ethanone group. The (1R,5S) stereochemistry of the bicyclic scaffold is critical for its conformational stability and interaction with biological targets. Its synthesis likely involves palladium-catalyzed aminocarbonylation or nucleophilic substitution reactions, as seen in structurally related nortropane derivatives .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-13-3-2-12(17(20)9-13)8-18(24)23-14-4-5-15(23)11-16(10-14)22-7-1-6-21-22/h1-3,6-7,9,14-16H,4-5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAHXVXYFXMMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=C(C=C3)F)F)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving cyclization, nucleophilic substitution, and aromatic substitution reactions.
Step 1: Synthesis of the bicyclic core involves a cyclization reaction using a suitable starting material under controlled temperature and catalytic conditions.
Step 2: Introduction of the pyrazole ring through a condensation reaction with a hydrazine derivative.
Step 3: Coupling of the difluorophenyl moiety using a nucleophilic aromatic substitution reaction, with a halogenated aromatic compound as the starting material.
Industrial Production Methods: Industrial production often leverages continuous flow chemistry for scale-up, enhancing reaction efficiency and yield. Key factors include:
Optimization of solvent systems and reaction conditions.
Use of automation and process control technologies.
Integration of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis: 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, yielding oxidized derivatives with altered biological activity.
Reduction: : Reduction reactions involve hydrogenation with catalysts like palladium or nickel, producing reduced analogs.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, altering the pyrazole or difluorophenyl groups. Common reagents include halogens, amines, or organometallic compounds.
Scientific Research Applications: This compound has diverse applications across several scientific domains:
Chemistry: : Utilized as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Employed in studies exploring its interaction with biological macromolecules like proteins and DNA.
Medicine: : Investigated for its potential therapeutic properties, including its effects on neurological and cardiovascular systems.
Industry: : Applied in the development of materials with specific chemical properties, such as pharmaceuticals and agrochemicals.
Mechanism of Action: The mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, modulating their activity through:
Molecular Targets and Pathways: : It interacts with neurotransmitter receptors, influencing signal transduction pathways and altering physiological responses. The difluorophenyl and pyrazole moieties play a crucial role in target binding affinity and specificity.
Comparison with Similar Compounds: When compared to similar compounds, this compound exhibits unique structural and functional attributes:
Similar Compounds: : Similar compounds include analogs with variations in the bicyclic core, pyrazole ring, or phenyl substituents.
Uniqueness: : The specific combination of the bicyclic framework, pyrazole moiety, and difluorophenyl group endows it with distinct biological activities and chemical reactivity, setting it apart from other analogs.
There you have it—a dive into the world of this compound! Let's keep exploring!
Biological Activity
The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one is part of a novel class of azabicyclic compounds that have garnered attention for their potential therapeutic applications, particularly in the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, these compounds can enhance the levels of PEA, thereby prolonging its biological effects.
Chemical Structure and Properties
This compound features a bicyclic structure with a pyrazole moiety and a difluorophenyl group, which may influence its biological activity and pharmacokinetic properties. The presence of these functional groups suggests potential reactivity and interaction with biological targets.
Key Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 358.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of NAAA. This inhibition prevents the breakdown of PEA, leading to increased levels of this lipid mediator at inflamed sites, thus enhancing its anti-inflammatory and analgesic properties.
In Vitro Studies
Research indicates that derivatives of this compound exhibit high selectivity and potency against NAAA:
- IC values are reported in the low nanomolar range, indicating strong inhibitory effects.
- For example, one derivative showed an IC of 0.042 μM against human NAAA .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted to optimize the pharmacological profile of these compounds. Modifications to the bicyclic structure and substitution patterns on the phenyl ring have been explored to enhance potency and selectivity.
Notable Findings
- Para-substituted phenoxy groups significantly increase activity compared to other substitutions.
- Compounds with an endo configuration exhibit better inhibitory properties than their exo counterparts .
Case Studies
Several studies have highlighted the efficacy of this compound class in preclinical models:
- Inflammatory Models : In vivo studies demonstrated that these compounds effectively reduced inflammation in models of acute and chronic pain.
- Pharmacokinetics : The compounds displayed favorable pharmacokinetic profiles, with good absorption and distribution characteristics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous azabicyclo[3.2.1]octane derivatives, focusing on substitution patterns, functional groups, and inferred pharmacological properties.
Structural Analogues with Pyrazole Substitutions
- Compound 38: (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane Key Differences: Replaces the difluorophenyl ethanone with a sulfonylated pyrazole and 4-isopropylphenoxy group. The isopropylphenoxy moiety may enhance receptor affinity but introduce metabolic instability.
- Izencitinib: 3-[(1R,3s,5S)-3-({7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl}amino)-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile Key Differences: Incorporates a naphthyridine-pyrazole hybrid and nitrile group. Implications: The extended aromatic system suggests kinase inhibition (e.g., JAK/STAT pathways), whereas the target compound’s simpler structure may favor GPCR or cannabinoid receptor modulation.
Analogues with Acyl or Carbonyl Substituents
- (1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Key Differences: Substitutes ethanone with an indole carbonyl group. Implications: The indole moiety may enhance serotonin receptor affinity but reduce metabolic stability due to oxidative susceptibility.
- Tropifexor: 2-[(1R,3R,5S)-3-({5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid Key Differences: Contains a benzothiazole-carboxylic acid and oxazole substituent. Implications: Designed as a farnesoid X receptor (FXR) agonist, tropifexor’s acidity and larger substituents contrast with the target compound’s neutral difluorophenyl ethanone, which may favor non-FXR targets.
Cannabinoid Receptor-Targeted Analogues
- RTI-371: 3-(4-Chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole Key Differences: Features an oxazole ring and chlorophenyl/methylphenyl groups. Implications: The oxazole and methyl groups likely enhance cannabinoid receptor CB1/CB2 selectivity. The target compound’s difluorophenyl group may offer improved binding through fluorine’s electron-withdrawing effects.
Heterocyclic and Fluorinated Analogues
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one Key Differences: Includes a dimethyloxazole and pyridinyl oxadiazole.
Comparative Data Table
Research Findings and Implications
- Fluorine Effects : The 2,4-difluorophenyl group in the target compound enhances lipophilicity and binding affinity via hydrophobic interactions and electron-withdrawing properties, contrasting with chlorophenyl groups in RTI-371 .
- Pyrazole vs. Sulfonyl : The pyrazole in the target compound may offer better BBB penetration than sulfonyl-containing analogues (e.g., Compound 38), which are more polar .
- Metabolic Stability: The ethanone group in the target compound likely resists oxidative metabolism better than indole or naphthyridine moieties in other derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
